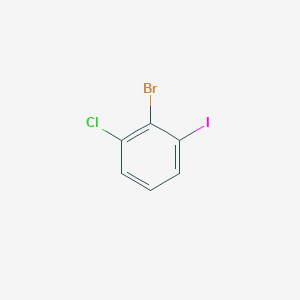

1-Bromo-2-chloro-6-iodobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-chloro-3-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClI/c7-6-4(8)2-1-3-5(6)9/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXAOLMBTFVVWAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1369793-66-7 | |

| Record name | 2-bromo-1-chloro-3-iodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-2-chloro-6-iodobenzene

CAS Number: 1369793-66-7[1]

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Bromo-2-chloro-6-iodobenzene is a tri-halogenated aromatic compound that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring three distinct halogens—iodine, bromine, and chlorine—on a benzene ring, offers a platform for sequential and site-selective functionalization. This attribute makes it a valuable precursor for the synthesis of complex molecules, particularly in the fields of pharmaceutical and materials science.[2][3] The differential reactivity of the carbon-halogen bonds allows for a programmed approach to molecular construction, enabling the introduction of various substituents through a range of chemical transformations. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and potential applications of this compound, with a focus on practical insights for laboratory professionals.

Physicochemical Properties

While specific experimental data for this compound is not extensively published, its properties can be estimated based on related compounds and supplier information.

| Property | Value | Source |

| CAS Number | 1369793-66-7 | [1] |

| Molecular Formula | C₆H₃BrClI | [1] |

| Molecular Weight | 317.35 g/mol | [1] |

| Purity | Typically ≥98% | [1] |

| Appearance | Expected to be a solid at room temperature | Inferred from similar compounds |

Synthesis of this compound

The synthesis of this compound is not commonly detailed in the literature. However, a rational synthetic approach can be designed based on the well-established synthesis of its isomer, 1-bromo-3-chloro-5-iodobenzene, which typically involves a multi-step sequence starting from a readily available aniline derivative.[4] The key steps involve the protection of the amino group, sequential halogenation via electrophilic aromatic substitution, and a final deamination step.

A plausible synthetic route would start from 2-chloro-6-iodoaniline. The synthesis would proceed through diazotization of the aniline followed by a Sandmeyer-type reaction to introduce the bromine atom.

Proposed Synthetic Workflow:

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical):

Step 1: Diazotization of 2-Chloro-6-iodoaniline

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-chloro-6-iodoaniline (1 equivalent) in a mixture of concentrated sulfuric acid and water at 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Reaction

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in hydrobromic acid.

-

Cool the copper(I) bromide solution to 0 °C.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Chemical Reactivity and Applications

The synthetic utility of this compound lies in the differential reactivity of its three halogen substituents. This allows for selective functionalization, making it a valuable intermediate in the synthesis of complex organic molecules.[2][3]

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-halogen bond strength increases in the order C-I < C-Br < C-Cl. This hierarchy allows for selective palladium-catalyzed cross-coupling reactions. The more reactive C-I bond can be selectively coupled, leaving the C-Br and C-Cl bonds intact for subsequent transformations. This is particularly useful in the synthesis of polysubstituted aromatic compounds, which are common motifs in pharmaceuticals and functional materials.[5]

Common Cross-Coupling Reactions:

-

Suzuki Coupling: Reaction with boronic acids or their esters to form C-C bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.

-

Heck Coupling: Reaction with alkenes to form C-C bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Caption: Selective cross-coupling at the C-I bond.

Aryne Formation

Halogenated benzenes are well-known precursors for the generation of benzynes, highly reactive intermediates that can undergo various cycloaddition and nucleophilic addition reactions. This compound, with halogens ortho to each other, can potentially be used to generate a 3-bromo-2-chlorobenzyne intermediate upon treatment with a strong base like sodium amide or an organolithium reagent. This opens up possibilities for the synthesis of complex polycyclic aromatic systems.

Caption: Generation of a benzyne intermediate.

Applications in Drug Discovery and Materials Science

Safety and Handling

As with all halogenated aromatic compounds, this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

General Precautions:

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.[7]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Store in a cool, dry, and well-ventilated area in a tightly sealed container.[7]

In case of exposure, seek immediate medical attention. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a synthetically valuable building block that offers chemists a powerful tool for the construction of complex, multi-substituted aromatic molecules. Its unique arrangement of three different halogens allows for a high degree of control over sequential functionalization through a variety of established synthetic methodologies. While specific data for this particular isomer is somewhat limited, its potential in drug discovery and materials science is significant, mirroring the broad utility of other tri-halogenated benzene derivatives. As research in these fields continues to advance, the demand for such versatile and strategically substituted intermediates is likely to grow.

References

An In-Depth Technical Guide to 1-Bromo-2-chloro-6-iodobenzene: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of 1-Bromo-2-chloro-6-iodobenzene, a tri-halogenated benzene derivative of significant interest in modern organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, a plausible synthetic route, analytical characterization, and its versatile applications as a building block in the creation of complex molecules.

Core Chemical Properties and Molecular Structure

This compound is a polysubstituted aromatic compound with the chemical formula C₆H₃BrClI.[1] Its structure, featuring three different halogen atoms on a benzene ring, makes it a highly valuable and versatile intermediate in synthetic chemistry. The distinct reactivity of the carbon-halogen bonds allows for selective functionalization, a key attribute in the multi-step synthesis of complex target molecules.

| Property | Value | Source |

| Molecular Weight | 317.35 g/mol | [1] |

| Chemical Formula | C₆H₃BrClI | [1] |

| CAS Number | 1369793-66-7 |

The strategic placement of the bromo, chloro, and iodo substituents on the benzene ring creates a unique electronic and steric environment, influencing the regioselectivity of subsequent chemical transformations.

Strategic Synthesis: A Multi-Step Approach

A plausible synthetic route would likely begin with an appropriate aniline derivative, followed by a series of halogenation and diazotization/deamination steps. A highly analogous and well-documented procedure is the synthesis of 1-bromo-3-chloro-5-iodobenzene from aniline, which involves the following key transformations that can be adapted for the synthesis of the target molecule.[2]

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned to proceed through the following key stages:

-

Protection of the Amine Group: Starting with a suitable aniline precursor, the amine group is first protected, typically through acetylation, to modulate its activating effect and to prevent unwanted side reactions during subsequent halogenation steps.

-

Ortho- and Para-Directing Halogenation: The protected aniline undergoes a series of electrophilic aromatic substitutions to introduce the halogen atoms at the desired positions. The order of halogen introduction is critical and is guided by the directing effects of the substituents present on the ring.

-

Deprotection of the Amine Group: Following the successful installation of the halogen atoms, the protecting group on the amine is removed to yield the corresponding haloaniline.

-

Diazotization and Deamination: The final and crucial step involves the conversion of the primary aromatic amine to a diazonium salt, followed by its removal (deamination) to yield the target this compound. This is often achieved through a Sandmeyer-type reaction or by using reagents like isoamyl nitrite.[3]

Diagram of the Proposed Synthetic Workflow:

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocol: Deamination of a Trihaloaniline Intermediate

The final deamination step is critical for the successful synthesis of the target molecule. The following is a representative microscale procedure for the reductive deamination of a haloaniline, which can be adapted for the synthesis of this compound from its corresponding aniline precursor.[3][4]

Materials:

-

Trihaloaniline precursor (e.g., 2-Bromo-3-chloro-6-iodoaniline)

-

Isoamyl nitrite in N,N-dimethylformamide (DMF)

-

Diethyl ether

-

3M Hydrochloric acid

-

Anhydrous magnesium sulfate

-

Methanol

Procedure:

-

In a fume hood, a solution of the trihaloaniline precursor in a minimal amount of DMF is prepared.

-

A separate flask containing a stirred solution of isoamyl nitrite in DMF is heated to approximately 65-70°C.

-

The aniline solution is added dropwise to the heated isoamyl nitrite solution. The evolution of nitrogen gas should be observed.

-

After the addition is complete, the reaction mixture is allowed to cool to room temperature.

-

The mixture is then treated with 3M hydrochloric acid.

-

The product is extracted from the aqueous layer using diethyl ether.

-

The combined organic extracts are washed with 3M HCl and then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification is achieved by recrystallization from a suitable solvent, such as methanol, to afford the pure this compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts and coupling constants characteristic of the substitution pattern on the benzene ring. A commercially available ¹H NMR spectrum for this compound can be used as a reference.[5]

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule. The signals for the carbon atoms attached to the halogens will be significantly shifted downfield. While a specific spectrum for the target molecule was not found, data for similar compounds like 1-bromo-2-iodobenzene can provide expected chemical shift ranges.[6][7]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the aromatic C-H stretching and bending vibrations, as well as C-C stretching vibrations within the benzene ring. The carbon-halogen stretching frequencies will appear in the fingerprint region. IR spectra of related compounds such as 1-bromo-2-iodobenzene and 1-bromo-2-chlorobenzene can serve as a guide for interpreting the spectrum.[8][9][10]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (317.35 g/mol ), with a characteristic isotopic pattern due to the presence of bromine and chlorine isotopes. Data from similar halogenated benzenes can be used for comparison of fragmentation patterns.[11]

Applications in Research and Drug Development

Tri-halogenated benzenes like this compound are highly valuable building blocks in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The differential reactivity of the C-Br, C-Cl, and C-I bonds allows for sequential and site-selective cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This enables the construction of complex molecular architectures with a high degree of control.

Key Applications Include:

-

Pharmaceutical Synthesis: As a versatile intermediate for the synthesis of active pharmaceutical ingredients (APIs). The ability to introduce different functional groups at specific positions on the aromatic ring is crucial for structure-activity relationship (SAR) studies in drug discovery.

-

Agrochemical Development: Used in the synthesis of novel pesticides and herbicides. The presence of multiple halogen atoms can enhance the biological activity and metabolic stability of these compounds.

-

Materials Science: Employed in the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where the electronic properties of the molecule can be fine-tuned through chemical modification.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood, following standard laboratory safety procedures. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a synthetically valuable compound with significant potential in various fields of chemical research and development. Its unique tri-halogenated structure allows for a high degree of synthetic flexibility, making it an important building block for the creation of complex and novel molecules. The proposed multi-step synthesis, based on established chemical principles, provides a viable route to this important intermediate. As with any chemical synthesis, careful execution and thorough characterization are paramount to ensure the desired outcome and product purity.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. medium.com [medium.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound(1369793-66-7) 1H NMR [m.chemicalbook.com]

- 6. 1-Bromo-2-iodobenzene(583-55-1) 13C NMR [m.chemicalbook.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. Benzene, 1-bromo-2-iodo- [webbook.nist.gov]

- 9. 1-Bromo-2-iodobenzene(583-55-1) IR Spectrum [m.chemicalbook.com]

- 10. Benzene, 1-bromo-2-chloro- [webbook.nist.gov]

- 11. spectrabase.com [spectrabase.com]

1-Bromo-2-chloro-6-iodobenzene chemical properties

An In-Depth Technical Guide to 1-Bromo-2-chloro-6-iodobenzene: Properties, Synthesis, and Reactivity

Introduction

This compound is a tri-substituted halogenated aromatic compound that serves as a highly versatile and valuable building block in modern organic synthesis. Its utility stems from the unique arrangement and differential reactivity of the three distinct halogen atoms—iodine, bromine, and chlorine—on the benzene ring. This structural feature allows for programmed, site-selective functionalization through a variety of cross-coupling and metal-exchange reactions. For researchers, scientists, and professionals in drug development and agrochemical synthesis, this molecule offers a powerful platform for constructing complex, multi-substituted aromatic systems with high precision, making it an indispensable intermediate for creating novel pharmaceuticals and advanced materials.[1][2][3]

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are crucial for its handling, characterization, and application in synthesis.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | [4] |

| Synonyms | 2-Bromo-1-chloro-3-iodobenzene | [4] |

| CAS Number | 1369793-66-7 | [4][5] |

| Molecular Formula | C₆H₃BrClI | [4][5] |

| Molecular Weight | 317.35 g/mol | [4][5] |

| Appearance | No data available, likely a solid at room temperature | [5] |

| Purity | Typically ≥98% |[5] |

Spectroscopic Data

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to be complex due to the unsymmetrical substitution pattern. It would feature three distinct aromatic protons, likely appearing as a set of coupled multiplets in the aromatic region (δ 7.0-8.0 ppm). The precise chemical shifts and coupling constants would depend on the specific electronic effects of the three different halogens.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum would show six distinct signals for the aromatic carbons, with their chemical shifts influenced by the electronegativity and position of the attached halogens.

-

Mass Spectrometry : The mass spectrum would exhibit a characteristic isotopic pattern due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), aiding in its identification.

Synthesis Strategies

The synthesis of polysubstituted haloarenes like this compound typically involves a multi-step sequence that leverages the directing effects of functional groups on an aromatic ring. A common and effective strategy begins with a substituted aniline, followed by sequential halogenation and a final deamination step.[6]

A representative pathway involves:

-

Protection of an Aniline : Starting with an aniline derivative, the amino group is often protected (e.g., via acetylation) to modulate its activating effect and prevent side reactions.[6]

-

Directed Halogenation : Electrophilic aromatic substitution reactions are performed to introduce the halogen atoms at specific positions, guided by the directing effects of the protected amino group and any existing halogens.[6]

-

Deprotection : The protecting group is removed to regenerate the amino group.

-

Deamination : The final and crucial step is the removal of the amino group. This is typically achieved through a Sandmeyer-type reaction, where the aniline is converted to a diazonium salt and subsequently reduced to yield the target tri-halobenzene.[3][6][7] An improved method for this step utilizes alkyl nitrites (e.g., isoamyl nitrite) in DMF, which offers higher yields and simpler product isolation via extraction rather than steam distillation.[7][8]

Reactivity and Mechanistic Insights: The Power of Differential Halogen Reactivity

The synthetic power of this compound lies in the differential reactivity of its three halogen substituents. This allows chemists to perform sequential, site-selective reactions, treating each halogen as a distinct functional handle. The generally accepted order of reactivity for the most common and synthetically valuable transformations is:

Iodine > Bromine > Chlorine

This hierarchy is most pronounced in palladium-catalyzed cross-coupling reactions and halogen-metal exchange processes.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation. In this context, the carbon-iodine bond is the most susceptible to oxidative addition to a Pd(0) catalyst, which is the rate-determining step of the catalytic cycle.[9][10] This high reactivity allows for the selective coupling of an organoboron reagent at the C-I position while leaving the C-Br and C-Cl bonds intact.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

Objective: To selectively couple an arylboronic acid at the C-I position of this compound.

Methodology:

-

To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

-

Add the desired arylboronic acid (1.1-1.5 eq.).

-

Add a palladium catalyst, such as Pd(PPh₃)₄ (1-5 mol%), and a suitable base, typically an aqueous solution of Na₂CO₃ or K₂CO₃ (2-3 eq.).

-

Add a solvent system, commonly a mixture of toluene and water or dioxane and water.

-

Heat the reaction mixture (typically 80-100 °C) and monitor its progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the 2-bromo-3-chloro-substituted biphenyl derivative.

Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: The Suzuki-Miyaura catalytic cycle for selective C-I bond activation.

Halogen-Metal Exchange

Halogen-metal exchange is a powerful method for generating organometallic reagents, most commonly organolithiums.[11] The reaction rate is highly dependent on the halogen, following the same I > Br > Cl trend.[12] By carefully controlling the stoichiometry and temperature (typically very low, e.g., -78 °C), one can selectively replace the iodine atom with lithium using an organolithium reagent like n-butyllithium or tert-butyllithium. The resulting aryllithium species is a potent nucleophile that can be trapped with various electrophiles (e.g., CO₂, aldehydes, ketones) to install a new functional group at the original site of the iodine.

Diagram: Selective Halogen-Metal Exchange and Electrophilic Quench

Caption: Workflow for site-selective functionalization via I/Li exchange.

Applications in Research and Development

The ability to perform sequential, regiocontrolled reactions makes this compound a valuable precursor in several fields:

-

Pharmaceutical Synthesis : It serves as a core scaffold for building complex drug candidates where precise substitution patterns on the aromatic ring are essential for biological activity and optimizing pharmacokinetic properties.[1][2]

-

Agrochemical Development : It is used to synthesize novel pesticides and herbicides, as the introduction of specific halogen patterns can significantly influence a molecule's biological efficacy and environmental persistence.[1]

-

Materials Science : This compound can be a precursor for developing functional organic materials, such as those used in organic electronics, where tailored molecular structures dictate the material's properties.[2]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

-

GHS Hazard Classification : It is classified as an irritant. Hazard statements indicate it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It may also be harmful if swallowed.[4][13]

-

Precautionary Measures :

-

Work in a well-ventilated fume hood.

-

Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13]

-

Avoid breathing dust, fumes, or vapors.[13]

-

Wash hands thoroughly after handling.[13]

-

Store in a tightly sealed container in a cool, dry place.

-

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 1-Bromo-3-chloro-5-iodobenzene | 13101-40-1 | Benchchem [benchchem.com]

- 4. 2-Bromo-1-chloro-3-iodobenzene | C6H3BrClI | CID 99769447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. medium.com [medium.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 12. macmillan.princeton.edu [macmillan.princeton.edu]

- 13. fishersci.com [fishersci.com]

A Technical Guide to the Structural Elucidation of 1-Bromo-2-chloro-6-iodobenzene

Abstract

The unequivocal structure determination of polysubstituted aromatic compounds is a critical task in chemical synthesis, drug development, and materials science. Molecules such as 1-bromo-2-chloro-6-iodobenzene, with multiple, distinct halogen substituents, present a unique analytical challenge. The similarity in the electronic effects of the substituents and the potential for complex spectral data necessitate a multi-technique, systematic approach to avoid ambiguity. This guide provides an in-depth, experience-driven methodology for the complete structural elucidation of this compound, integrating data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and computational chemistry. The protocols and data interpretation strategies outlined herein are designed to serve as a robust framework for researchers, scientists, and professionals in the field, ensuring confident and accurate characterization.

Introduction: The Analytical Challenge

The synthesis of trisubstituted benzene derivatives is a cornerstone of modern organic chemistry, yielding intermediates for a vast array of applications.[1] When the substituents are three different halogens, as in this compound, the primary analytical question is the confirmation of the precise substitution pattern. Isomers such as 1-bromo-2-chloro-4-iodobenzene or 4-bromo-2-chloro-1-iodobenzene are plausible, and distinguishing them requires analytical techniques sensitive to subtle differences in the molecular environment.[2][3]

This guide eschews a simple recitation of techniques. Instead, it presents a logical workflow, explaining the causality behind each experimental choice. The core principle is data synergy: no single experiment provides the answer, but the collective evidence from orthogonal techniques builds an irrefutable structural proof.

The Elucidation Workflow: A Multi-Technique Approach

Caption: Overall workflow for the structure elucidation of this compound.

Step 1: Mass Spectrometry - Confirming the Building Blocks

The first and most fundamental step is to confirm the molecular formula. High-resolution mass spectrometry (HRMS) provides the accurate mass, but for halogenated compounds, the real power lies in analyzing the isotopic distribution.

Expertise & Experience: Bromine and chlorine have highly characteristic isotopic signatures. Bromine exists as a near 1:1 mixture of ⁷⁹Br and ⁸¹Br, while chlorine is a roughly 3:1 mixture of ³⁵Cl and ³⁷Cl.[4][5] This provides a built-in validation system. The presence of one bromine atom in a molecule results in two molecular ion peaks (M and M+2) of nearly equal intensity.[6] The presence of one chlorine atom yields M and M+2 peaks in an approximate 3:1 ratio.[7]

For a molecule containing one Br and one Cl, we can predict the resulting pattern. The combination of these isotopes will produce a characteristic cluster of peaks at M, M+2, and M+4. This pattern is a definitive fingerprint for the presence of one of each halogen.

Data Presentation: Expected Isotopic Pattern

| Ion | Contributing Isotopes | Expected m/z (Monoisotopic) | Relative Intensity (Approx.) |

| [M]⁺ | C₆H₃⁷⁹Br³⁵Cl¹²⁷I | 315.8151 | 100% |

| [M+2]⁺ | C₆H₃⁸¹Br³⁵Cl¹²⁷I or C₆H₃⁷⁹Br³⁷Cl¹²⁷I | 317.8132 | ~133% |

| [M+4]⁺ | C₆H₃⁸¹Br³⁷Cl¹²⁷I | 319.8103 | ~33% |

Note: Intensities are normalized to the M peak. The M+2 peak is a composite of two possibilities.

Experimental Protocol: High-Resolution Mass Spectrometry

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or dichloromethane).

-

Instrumentation: Utilize an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Acquisition Parameters (Typical):

-

Ionization Mode: Positive

-

Mass Range: 100-500 m/z

-

Resolution: >10,000 FWHM

-

Data Analysis: Compare the observed accurate mass of the monoisotopic peak to the calculated value for C₆H₃BrClI. Verify that the isotopic cluster (M, M+2, M+4) matches the predicted relative intensities.

-

Trustworthiness: The observation of the correct accurate mass and the characteristic Br/Cl isotopic cluster provides a self-validating confirmation of the elemental formula C₆H₃BrClI.

Step 2: NMR Spectroscopy - Assembling the Puzzle

With the molecular formula confirmed, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to determine the connectivity of the atoms. For a trisubstituted benzene with three remaining protons, the ¹H NMR spectrum will be the primary window into the substitution pattern.[8]

Expertise & Experience: The key to solving this structure lies in understanding how the different halogens influence the chemical shifts of the adjacent protons and how the protons couple to each other.[9] The three protons on the ring will form a coupled spin system. Their chemical shifts will be influenced by the electronegativity and anisotropic effects of the neighboring halogens. The coupling constants (J-values) will reveal their relative positions (ortho, meta, para). Advanced 2D NMR techniques are then used to definitively link the proton and carbon frameworks.[10][11]

¹H NMR Spectroscopy - Probing the Proton Environment

For this compound, we expect three signals in the aromatic region (typically 6.5-8.5 ppm). These three adjacent protons will form an ABC spin system, which often manifests as a complex series of multiplets. The key is to extract the coupling constants.

-

Ortho coupling (³JHH): Typically 7-10 Hz.

-

Meta coupling (⁴JHH): Typically 2-3 Hz.

-

Para coupling (⁵JHH): Typically 0-1 Hz (often not resolved).

The expected pattern would involve two protons with ortho coupling to a central proton, which in turn is ortho-coupled to both.

¹³C NMR Spectroscopy - Mapping the Carbon Skeleton

A proton-decoupled ¹³C NMR spectrum will show six distinct signals for the six benzene carbons, confirming the lack of symmetry. Three signals will correspond to protonated carbons (CH) and three to substituted (quaternary) carbons (C-X). DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to definitively distinguish between CH, CH₂, and CH₃ groups, confirming the presence of three CH carbons. The chemical shifts of the quaternary carbons are heavily influenced by the attached halogen, with iodine causing a significant upfield shift (the "heavy atom effect").[12]

2D NMR - The Definitive Connectivity Map

While 1D NMR provides crucial clues, 2D NMR experiments provide the unambiguous connections required for final proof.[13]

-

COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other. For this molecule, it will confirm the connectivity of the three adjacent aromatic protons.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to, allowing for the unambiguous assignment of the three protonated carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment for this specific problem.[14] It reveals correlations between protons and carbons over two to three bonds (²JCH and ³JCH). This allows us to connect the protons to the non-protonated, halogen-substituted carbons.

Causality behind Experimental Choice: The HMBC experiment is the linchpin of this elucidation. By observing a correlation from a specific proton to a specific quaternary carbon, we can definitively place that proton relative to a halogen substituent. For example, observing a ³JCH correlation from the proton at C4 to the carbon bearing the iodine at C6 confirms their relative positions.

Caption: Key ³J HMBC correlations used to fix the substituent positions on the ring.

Experimental Protocol: 2D HMBC

-

Sample Preparation: Prepare a concentrated sample (~10-20 mg) in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Instrumentation: A high-field NMR spectrometer (≥400 MHz) equipped with a gradient probe.

-

Acquisition Parameters (Typical):

-

Pulse Program: Standard gradient-selected HMBC (e.g., hsqcetgplp on Bruker).

-

Long-Range Coupling Delay (D6): Optimized for an average long-range J-coupling of 8 Hz (D6 ≈ 62.5 ms).

-

Acquisition Time: Sufficient to resolve correlations (~0.25 s).

-

Number of Scans: 8-16 per increment, depending on concentration.

-

-

Data Processing: Apply a sine-bell window function in both dimensions and perform a 2D Fourier transform. Phase and baseline correct the spectrum.

-

Analysis: Identify cross-peaks that connect protons (F2 axis) to carbons (F1 axis). Differentiate between ²J (stronger) and ³J (weaker) correlations to build the molecular skeleton.

Step 3: Computational Chemistry - The Final Verification

As a final, powerful verification step, computational chemistry can be used to predict the NMR spectra of the proposed structure.[15] Quantum mechanical methods, particularly Density Functional Theory (DFT), can calculate NMR chemical shifts with a high degree of accuracy.[16]

Authoritative Grounding: The process involves optimizing the molecular geometry of this compound in silico and then calculating the magnetic shielding tensors for each nucleus. These are then converted into chemical shifts and compared against the experimental data. A strong correlation between the calculated and experimental shifts provides a high level of confidence in the structural assignment.

Trustworthiness: This step serves as an independent validation of the structure derived from experimental data. If the predicted spectrum for the proposed structure closely matches the experimental one, while predicted spectra for other possible isomers do not, the assignment is considered confirmed.

Conclusion: A Synthesis of Evidence

The structural elucidation of this compound is a clear example of the necessity for a synergistic analytical approach. Mass spectrometry unequivocally establishes the elemental formula and the presence of both bromine and chlorine through their isotopic patterns. A full suite of 1D and 2D NMR experiments then provides the definitive atomic connectivity, with the HMBC experiment playing the pivotal role in linking the proton framework to the halogen-substituted carbons. Finally, computational prediction of the NMR spectrum serves as a robust, independent verification of the proposed structure. By following this logical, evidence-based workflow, researchers can achieve complete and unambiguous characterization of complex substituted aromatic molecules with the highest degree of scientific integrity.

References

- 1. CN106316900A - 1, 2, 3-tri-substituted benzene and method for synthesizing same - Google Patents [patents.google.com]

- 2. 4-Bromo-2-chloro-1-iodobenzene | C6H3BrClI | CID 2735547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Bromo-2-chloro-4-iodobenzene | C6H3BrClI | CID 2756886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. jchps.com [jchps.com]

- 9. modgraph.co.uk [modgraph.co.uk]

- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 11. researchgate.net [researchgate.net]

- 12. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. scilit.com [scilit.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of 1-Bromo-2-chloro-6-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the known and predicted physical properties of 1-Bromo-2-chloro-6-iodobenzene, a tri-halogenated aromatic compound. Given the specificity of its isomeric structure, publicly available experimental data is limited. Therefore, this document synthesizes available information, predicted data from computational models, and comparative analysis with related isomers to offer a robust profile for research and development applications. The causality behind experimental methodologies is explained to provide practical, field-proven insights.

Introduction and Molecular Identity

This compound (CAS Number: 1369793-66-7) is a unique polysubstituted benzene derivative.[1] Its utility in synthetic chemistry, particularly as a building block in cross-coupling reactions, stems from the differential reactivity of its three distinct halogen atoms (I > Br > Cl) under various catalytic conditions. Understanding its physical properties is paramount for designing reaction conditions, developing purification protocols, and ensuring safe handling.

The structural arrangement of the halogens (ortho-chloro and ortho-iodo to the bromine atom) creates significant steric hindrance and influences the molecule's electronic properties, which in turn dictate its physical characteristics.

References

An In-Depth Technical Guide to the Predicted NMR Spectral Data of 1-Bromo-2-chloro-6-iodobenzene

This guide provides a detailed analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-bromo-2-chloro-6-iodobenzene. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental NMR principles with field-proven insights to offer a comprehensive understanding of the spectral characteristics of this complex halogenated aromatic compound.

Introduction

This compound is a polysubstituted aromatic compound with significant potential as a versatile building block in organic synthesis. The precise arrangement of three different halogen atoms on the benzene ring offers multiple reactive sites for selective functionalization, making it a valuable intermediate in the synthesis of pharmaceuticals and advanced materials. A thorough understanding of its structural characterization is paramount, and NMR spectroscopy stands as the most powerful tool for this purpose. Due to the absence of readily available experimental spectra in public databases, this guide provides a robust prediction and interpretation of its ¹H and ¹³C NMR spectra based on established principles of substituent chemical shifts and coupling constants.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit a complex pattern in the aromatic region, arising from the three non-equivalent protons on the benzene ring. The chemical shifts are influenced by the electronic and steric effects of the three different halogen substituents.

Methodology for Chemical Shift Prediction

The chemical shifts of the aromatic protons (H-3, H-4, and H-5) were predicted using the principle of additivity of substituent chemical shifts (SCS). This widely used empirical method starts with the chemical shift of benzene (δ ≈ 7.30 ppm) and adds the incremental shifts for each substituent based on its position relative to the proton (ortho, meta, or para)[1].

The predicted chemical shifts are calculated as follows: δ_H = 7.30 + ΣSCS_i

Where ΣSCS_i is the sum of the SCS values for each substituent.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | ~ 7.45 | Doublet of doublets (dd) | ³J(H3-H4) ≈ 8.0, ⁴J(H3-H5) ≈ 2.0 |

| H-4 | ~ 7.05 | Triplet (t) or Doublet of doublets (dd) | ³J(H4-H3) ≈ 8.0, ³J(H4-H5) ≈ 8.0 |

| H-5 | ~ 7.70 | Doublet of doublets (dd) | ³J(H5-H4) ≈ 8.0, ⁴J(H5-H3) ≈ 2.0 |

Note: These are predicted values and may vary slightly from experimental data.

Interpretation of the Predicted ¹H NMR Spectrum

The predicted spectrum reveals a downfield shift for all protons compared to benzene, which is a consequence of the overall electron-withdrawing nature of the halogen substituents.

-

H-5: This proton is predicted to be the most downfield signal. It is situated ortho to the iodine atom and meta to the bromine atom. Iodine's significant anisotropic effect and electron-withdrawing nature contribute to the strong deshielding of the adjacent H-5 proton[2].

-

H-3: This proton is ortho to the chlorine atom and meta to the iodine atom. The deshielding effect here is less pronounced than for H-5, leading to a more intermediate chemical shift.

-

H-4: This proton is positioned para to the chlorine atom and meta to both the bromine and iodine atoms. The cumulative meta effects result in this proton being the most upfield of the three.

The splitting patterns are governed by the coupling between adjacent protons. The three-bond (ortho) coupling constant (³J) is typically in the range of 7-9 Hz, while the four-bond (meta) coupling (⁴J) is smaller, around 2-3 Hz[3][4]. This leads to the predicted doublet of doublets for H-3 and H-5, and a triplet (or a closely spaced doublet of doublets) for H-4.

Caption: Predicted proton-proton coupling in this compound.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound is expected to show six distinct signals, corresponding to the six chemically non-equivalent carbon atoms of the benzene ring. The chemical shifts are influenced by the inductive and resonance effects of the halogen substituents.

Methodology for Chemical Shift Prediction

Similar to the ¹H NMR prediction, the ¹³C chemical shifts are estimated using an additive model based on the chemical shift of benzene (δ ≈ 128.5 ppm) and the known SCS values for each halogen substituent at the ipso, ortho, meta, and para positions[5].

δ_C = 128.5 + ΣSCS_i

A significant consideration for bromine and iodine is the "heavy atom effect," which can cause a substantial upfield shift (shielding) of the directly attached (ipso) carbon[5].

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Key Influences |

| C-1 | ~ 120 | Ipso to Br, ortho to Cl and I |

| C-2 | ~ 132 | Ipso to Cl, ortho to Br |

| C-3 | ~ 130 | Ortho to Cl and I |

| C-4 | ~ 128 | Meta to Br, Cl, and I |

| C-5 | ~ 138 | Ortho to Br and I |

| C-6 | ~ 95 | Ipso to I (heavy atom effect), ortho to Br |

Note: These are predicted values and are subject to variation.

Interpretation of the Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum is characterized by a wide dispersion of signals due to the diverse electronic environments created by the three different halogens.

-

C-6: The most shielded carbon is predicted to be C-6, which is directly bonded to the iodine atom. The pronounced heavy atom effect of iodine leads to a significant upfield shift.

-

C-1: The carbon attached to bromine also experiences some shielding from the heavy atom effect, though less pronounced than that of iodine.

-

C-2, C-3, and C-5: These carbons are expected to be deshielded due to their proximity to the electronegative halogen atoms. C-5, being ortho to both bromine and iodine, is predicted to be the most downfield signal among the protonated carbons.

-

C-4: This carbon is meta to all three halogens, and its chemical shift is therefore predicted to be the least affected, remaining close to that of unsubstituted benzene.

Caption: A generalized workflow for NMR data acquisition.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for this compound, the following experimental protocol is recommended.

Sample Preparation

-

Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR[6].

-

Dissolution: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a clean, dry vial[7]. Chloroform-d is a common choice for its good solubilizing power for many organic compounds.

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. Avoid introducing any solid particles into the tube[6].

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans (NS): 16 to 64, depending on the sample concentration.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 3-4 seconds.

-

Spectral Width (SW): 16 ppm.

-

Temperature: 298 K.

¹³C NMR:

-

Pulse Program: A standard proton-decoupled experiment with NOE (e.g., zgpg30).

-

Number of Scans (NS): 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay (D1): 2 seconds.

-

Acquisition Time (AQ): 1-2 seconds.

-

Spectral Width (SW): 240 ppm.

-

Temperature: 298 K.

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation.

-

Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes. Apply a baseline correction to ensure accurate integration.

-

Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

References

- 1. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 2. modgraph.co.uk [modgraph.co.uk]

- 3. acdlabs.com [acdlabs.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. The halogen effect on the 13C NMR chemical shift in substituted benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

An In-depth Technical Guide to the Reactivity of 1-Bromo-2-chloro-6-iodobenzene

Introduction

1-Bromo-2-chloro-6-iodobenzene is a tri-halogenated aromatic compound that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, with three different halogens positioned in a sterically demanding ortho-arrangement, offers a platform for sequential and site-selective functionalization. This guide provides a comprehensive analysis of the reactivity of this compound, focusing on the principles that govern its selective transformations. We will delve into the electronic and steric factors influencing its reactivity, explore its utility in key cross-coupling and metal-halogen exchange reactions, and provide experimentally grounded protocols for its strategic functionalization. This document is intended for researchers, scientists, and professionals in drug development who are looking to leverage the synthetic potential of this multifaceted molecule.

Molecular Properties and Synthesis

The strategic placement of bromine, chlorine, and iodine on the benzene ring imparts distinct chemical properties to this compound, making it a valuable intermediate for the synthesis of complex molecular architectures.

| Property | Value |

| CAS Number | 1369793-66-7[1] |

| Molecular Formula | C₆H₃BrClI[1] |

| Molecular Weight | 317.35 g/mol [1] |

| Purity | Typically ≥98% |

A plausible and commonly employed route for the synthesis of polyhalogenated benzenes involves a multi-step sequence starting from a commercially available aniline precursor. This approach offers precise control over the introduction of each halogen.

Conceptual Synthetic Workflow:

Caption: Proposed synthesis of this compound.

Reactivity Landscape: A Tale of Three Halogens

The synthetic utility of this compound is rooted in the differential reactivity of its three carbon-halogen bonds. This reactivity is governed by a combination of bond strength, bond polarity, and the steric environment around each halogen.

Electronic Effects and Bond Strengths

The general trend in the reactivity of aryl halides in transition metal-catalyzed cross-coupling reactions and metal-halogen exchange is dictated by the carbon-halogen bond dissociation energy (BDE). The BDEs for halobenzenes follow the order C-Cl > C-Br > C-I. Consequently, the reactivity of the C-X bonds in this compound is expected to follow the inverse trend:

C-I > C-Br > C-Cl

This inherent reactivity difference is the primary tool for achieving selective functionalization of the molecule. The weaker C-I bond is more susceptible to oxidative addition to a low-valent metal center (e.g., Pd(0)) and undergoes metal-halogen exchange at a faster rate compared to the C-Br and C-Cl bonds.[2]

Steric Considerations

The ortho-arrangement of the three halogens in this compound introduces significant steric hindrance around the reactive centers. This steric crowding can influence the rate and feasibility of reactions. For instance, the approach of a bulky catalyst or reagent to any of the halogen-substituted carbons will be impeded by the adjacent halogens. This steric factor can be exploited to modulate selectivity, as the relative steric encumbrance around each halogen is not identical.

Logical Flow of Selective Reactions:

Caption: Stepwise functionalization based on reactivity.

Selective Functionalization Strategies

The differential reactivity of the C-I, C-Br, and C-Cl bonds allows for a programmed, stepwise approach to the synthesis of complex, unsymmetrical molecules.

Selective Reactions at the Carbon-Iodine Bond

The C-I bond is the most reactive site in this compound and can be selectively functionalized under relatively mild conditions, leaving the C-Br and C-Cl bonds intact.

a) Palladium-Catalyzed Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds. Selective coupling at the C-I position can be achieved using a palladium catalyst with an appropriate ligand and a mild base.[3][4]

-

Sonogashira Coupling: For the formation of C(sp²)-C(sp) bonds, the Sonogashira coupling is the reaction of choice. The high reactivity of the C-I bond allows for selective coupling with terminal alkynes under standard Sonogashira conditions.[5][6]

-

Buchwald-Hartwig Amination: The formation of C-N bonds can be accomplished selectively at the C-I position.

b) Metal-Halogen Exchange:

Lithium-halogen exchange is a rapid reaction that typically follows the reactivity trend I > Br > Cl.[4] Treatment of this compound with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures is expected to result in selective exchange at the iodine-bearing carbon. The resulting aryllithium species can then be trapped with various electrophiles.

Experimental Protocol: Selective Sonogashira Coupling at the C-I Bond

-

To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv).

-

Add a suitable solvent, such as anhydrous THF or dioxane.

-

Add the terminal alkyne (1.2 equiv) followed by a base, typically a bulky amine like triethylamine or diisopropylethylamine (3.0 equiv).

-

Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Subsequent Reactions at the Carbon-Bromine Bond

Once the C-I bond has been functionalized, the C-Br bond becomes the most reactive site for subsequent transformations. More forcing reaction conditions, such as higher temperatures or more active catalyst systems, are generally required to activate the C-Br bond compared to the C-I bond.

a) Palladium-Catalyzed Cross-Coupling Reactions:

After selective reaction at the C-I position, the resulting bromo-chloro-aryl derivative can undergo a second cross-coupling reaction at the C-Br bond. This often requires a change in catalyst, ligand, or an increase in reaction temperature.

b) Metal-Halogen Exchange:

If the first step was a cross-coupling reaction, a subsequent metal-halogen exchange can be performed at the C-Br position. Careful control of stoichiometry and temperature is crucial to avoid competing reactions.

Experimental Protocol: Suzuki Coupling at the C-Br Bond

-

To a flame-dried Schlenk flask under an inert atmosphere, add the product from the initial C-I functionalization (1.0 equiv), an arylboronic acid (1.5 equiv), a palladium catalyst such as Pd(OAc)₂ (0.02 equiv), a suitable phosphine ligand (e.g., SPhos or XPhos, 0.04 equiv), and a base (e.g., K₃PO₄ or Cs₂CO₃, 3.0 equiv).

-

Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.

-

Heat the reaction mixture to an elevated temperature (e.g., 80-110 °C) and monitor its progress.

-

After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the product by column chromatography.

Reactions at the Carbon-Chlorine Bond

The C-Cl bond is the least reactive of the three and requires the most forcing conditions for activation. This low reactivity allows for a wide range of chemical transformations to be performed at the other two positions without affecting the C-Cl bond. Activation of the C-Cl bond for cross-coupling reactions typically necessitates the use of specialized, highly active catalyst systems, often employing bulky, electron-rich phosphine ligands.

Conclusion

This compound is a synthetically valuable building block due to the well-defined reactivity hierarchy of its carbon-halogen bonds. The ability to selectively functionalize the C-I, C-Br, and C-Cl bonds in a stepwise manner opens up avenues for the efficient construction of highly substituted and complex aromatic compounds. A thorough understanding of the interplay between electronic effects, steric hindrance, and reaction conditions is paramount for harnessing the full synthetic potential of this versatile reagent in the development of novel pharmaceuticals and advanced materials.

References

Authored by a Senior Application Scientist

An In-Depth Technical Guide to the Solubility Profile of 1-Bromo-2-chloro-6-iodobenzene

This guide provides a comprehensive technical overview of the solubility characteristics of this compound (CAS No. 1369793-66-7). Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document moves beyond simple data recitation. It establishes a foundational understanding of the physicochemical principles governing the solubility of this complex halogenated aromatic compound and provides robust, field-proven protocols for its empirical determination.

Part 1: Physicochemical Characterization of this compound

A thorough understanding of a compound's solubility begins with its fundamental physicochemical properties. This compound is a tri-substituted benzene derivative with a unique arrangement of three different halogen atoms.[1] This structure dictates its molecular interactions and, consequently, its behavior in various solvents.

The key properties are summarized below:

| Property | Value | Source(s) |

| CAS Number | 1369793-66-7 | [2][3][4] |

| Molecular Formula | C₆H₃BrClI | [2][4] |

| Molecular Weight | 317.35 g/mol | [1][2][4] |

| Purity (Typical) | ≥97% | [1] |

| Physical State | Solid (predicted based on related compounds) | [5][6][7] |

The presence of three large, electron-withdrawing halogen atoms on the benzene ring results in a molecule with significant molecular weight and a large, non-polar surface area. While each C-X bond (where X = Cl, Br, I) has a dipole moment, the overall molecular polarity is relatively low due to the substituted benzene structure. The molecule lacks any hydrogen bond donating capabilities and possesses only very weak hydrogen bond accepting potential. These structural characteristics are paramount in predicting its solubility.[8][9]

Part 2: The Theoretical Framework of Solubility

To rationally select solvents for reactions, purification, or formulation, one must operate from a strong theoretical foundation. The solubility of this compound is governed by the principle of "like dissolves like," which is a macroscopic reflection of molecular-level intermolecular forces.[10][11]

Intermolecular Forces and Polarity

The dissolution process is an energetic trade-off: the energy required to break solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.

-

Solute-Solute Interactions: As a solid, this compound molecules are held in a crystal lattice primarily by London dispersion forces, which are significant due to the large, polarizable electron clouds of the iodine and bromine atoms.

-

Solvent-Solvent Interactions: These vary widely, from strong hydrogen bonding networks in water to weaker van der Waals forces in hexane.[12]

-

Solute-Solvent Interactions: For dissolution to occur, the solvent must effectively interact with the solute. Given its predominantly non-polar character, this compound will interact most favorably with solvents that rely on dispersion forces.[13]

Advanced Prediction: Hansen Solubility Parameters (HSP)

For a more quantitative prediction, we turn to Hansen Solubility Parameters (HSP). This model deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from atomic dispersion forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every chemical can be positioned as a point in a three-dimensional "Hansen space."[14][15] The fundamental principle is that substances with similar HSP coordinates (i.e., a small distance, Rₐ, between them in Hansen space) are likely to be miscible.[14]

Caption: Hansen Solubility Parameters position a solute and solvents in 3D space.

While the exact HSP values for this compound are not published, they can be estimated or determined experimentally. Based on its structure, we can anticipate a high δD value and low δP and δH values. Therefore, optimal solvents will have a similar HSP profile.

Part 3: Predicted Solubility Profile

Based on the theoretical principles, we can establish a strong predictive framework for the solubility of this compound. The large, non-polar, and halogen-rich structure will dominate its behavior.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol | Insoluble | The strong hydrogen-bonding network of these solvents cannot be overcome by the weak dispersion forces offered by the solute.[5][12] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Slightly to Sparingly Soluble | These solvents have strong dipole moments. While solubility may be higher than in protic solvents, the mismatch in intermolecular forces remains significant.[16] |

| Non-Polar Aromatic | Toluene, Benzene, Xylenes | Soluble to Very Soluble | "Like dissolves like." The π-stacking and dispersion forces between the solute and solvent are highly compatible.[5][13] |

| Non-Polar Aliphatic | Hexane, Heptane, Cyclohexane | Sparingly to Soluble | The primary interaction is via dispersion forces. Solubility is expected, but may be lower than in aromatic solvents due to the lack of π-π interactions.[17] |

| Halogenated | Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane | Soluble to Very Soluble | These solvents have moderate polarity and high polarizability, making them excellent matches for dissolving large, halogenated molecules.[5] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | These solvents have a good balance of slight polarity and non-polar character, making them effective for a wide range of organic compounds. |

Part 4: Experimental Protocol for Solubility Determination

To move from prediction to empirical fact, a rigorous and self-validating experimental protocol is essential. The following describes a standard isothermal equilibrium method for quantitative solubility measurement.

Causality Behind Experimental Choices:

-

Isothermal Conditions: Solubility is temperature-dependent. Maintaining a constant temperature is critical for reproducibility.

-

Equilibration Time: Dissolution is not instantaneous. Allowing sufficient time (e.g., 24 hours) ensures the solution reaches true saturation, preventing underestimation of solubility.

-

Phase Separation: Undissolved solid must be completely removed to ensure the analyzed liquid phase is a true solution. Centrifugation followed by filtration through a solvent-resistant filter is a robust method.

-

Analysis Method: A gravimetric finish (evaporation of solvent) is simple and robust, assuming the solute is non-volatile. For potentially volatile solutes or for higher precision, a concentration-calibrated method like UV-Vis spectroscopy is superior.

Step-by-Step Quantitative Protocol

-

Preparation: Add an excess amount of solid this compound to a known volume (e.g., 5.00 mL) of the chosen solvent in a sealed vial. "Excess" ensures that undissolved solid remains at equilibrium.

-

Equilibration: Place the vial in a temperature-controlled shaker bath (e.g., 25.0 °C) and agitate for 24 hours to ensure equilibrium is reached.

-

Phase Separation:

-

Allow the vial to stand undisturbed at the same temperature for 2 hours to let the solid settle.

-

Centrifuge the vial to pellet the remaining solid.

-

Carefully withdraw a known volume of the clear supernatant using a volumetric pipette. For accuracy, immediately transfer it to a pre-weighed vial.

-

-

Analysis (Gravimetric Method):

-

Record the exact mass of the supernatant transferred.

-

Gently remove the solvent under a stream of nitrogen or in a vacuum oven at a low temperature to avoid loss of the solute.

-

Once the solvent is fully evaporated, weigh the vial containing the dry solute residue.

-

-

Calculation:

-

Calculate the mass of the dissolved solute.

-

Calculate the mass of the solvent (Mass of supernatant - Mass of solute).

-

Express solubility in desired units (e.g., g of solute per 100 g of solvent, or mg/mL).

-

Caption: Workflow for the isothermal equilibrium method of solubility measurement.

This protocol includes an internal validation check: if performing the experiment at two different equilibration times (e.g., 24h and 48h) yields the same result, it provides confidence that true equilibrium was achieved.

Part 5: Data Summary Table

While extensive public data for this compound is not available, this guide provides the framework for its generation. The table below is presented as a template for researchers to populate with their empirical findings based on the protocol described above.

| Solvent | Temperature (°C) | Experimental Solubility ( g/100 mL) |

| Water | 25.0 | Record Data Here |

| Toluene | 25.0 | Record Data Here |

| Hexane | 25.0 | Record Data Here |

| Dichloromethane | 25.0 | Record Data Here |

| Ethanol | 25.0 | Record Data Here |

| Acetone | 25.0 | Record Data Here |

| Tetrahydrofuran (THF) | 25.0 | Record Data Here |

Conclusion

This compound is a highly non-polar, halogenated aromatic compound. Theoretical principles and comparisons with analogous structures strongly predict its poor solubility in polar solvents like water and excellent solubility in non-polar and halogenated organic solvents such as toluene and dichloromethane. This guide provides not only a robust theoretical framework for understanding these properties but also a detailed, validated experimental protocol for their precise, quantitative determination. Armed with this knowledge and methodology, researchers can confidently select appropriate solvent systems, enabling advancements in the synthesis and application of this versatile chemical intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 1369793-66-7|this compound|BLD Pharm [bldpharm.com]

- 4. 2-Bromo-1-chloro-3-iodobenzene | C6H3BrClI | CID 99769447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. nbinno.com [nbinno.com]

- 7. 148836-41-3 CAS MSDS (1-BROMO-4-CHLORO-2-IODOBENZENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. studymind.co.uk [studymind.co.uk]

- 9. reddit.com [reddit.com]

- 10. chem.ws [chem.ws]

- 11. youtube.com [youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 15. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 16. utw10193.utweb.utexas.edu [utw10193.utweb.utexas.edu]

- 17. youtube.com [youtube.com]

Methodological & Application

Synthesis of 1-Bromo-3-chloro-5-iodobenzene from Aniline: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the multi-step synthesis of 1-bromo-3-chloro-5-iodobenzene, a highly substituted aromatic compound with potential applications in pharmaceutical and materials science research. The synthesis commences with aniline and proceeds through a six-step sequence involving protection, sequential halogenation, deprotection, and deamination. This application note details the underlying chemical principles, provides step-by-step protocols for each reaction, and emphasizes safety considerations and characterization of the intermediates and the final product.

Introduction

Tri-substituted halobenzenes are valuable building blocks in organic synthesis, serving as precursors for a wide array of more complex molecules through cross-coupling reactions and other functional group transformations. The specific substitution pattern of 1-bromo-3-chloro-5-iodobenzene makes it a unique scaffold for the introduction of various functionalities with high regiocontrol. The synthetic route described herein is a classic example of electrophilic aromatic substitution, demonstrating the powerful influence of substituent directing effects and the strategic use of protecting groups to achieve a desired substitution pattern that would be inaccessible through direct halogenation of benzene.

The synthesis of 1-bromo-3-chloro-5-iodobenzene from aniline is a well-established, albeit lengthy, process that provides an excellent platform for understanding fundamental concepts in organic chemistry. This guide is intended to provide researchers with a detailed and reliable protocol to successfully synthesize this compound in a laboratory setting.

Overall Synthetic Scheme

The synthesis of 1-bromo-3-chloro-5-iodobenzene from aniline is a six-step process. The overall transformation is depicted below:

Caption: Overall synthetic route from aniline to 1-bromo-3-chloro-5-iodobenzene.

Part 1: Synthesis of the Precursor - 4-Bromo-2-chloro-6-iodoaniline

This part of the synthesis involves a five-step sequence to prepare the immediate precursor to the final product. The key strategy is to use the directing effects of the amino group (initially protected as an acetamido group) to install the halogens at the desired positions.

Step 1: Acetylation of Aniline to Acetanilide

The first step is the protection of the highly activating amino group of aniline as an acetamido group. This is crucial for several reasons: it reduces the susceptibility of the ring to over-halogenation and oxidation, and the bulkier acetamido group enhances the regioselectivity in the subsequent halogenation steps, favoring the para-substituted product.[1]

Protocol:

-

In a 250 mL beaker, add 5.0 mL of aniline to 150 mL of deionized water.

-

To this mixture, add 4.5 mL of concentrated hydrochloric acid. Stir until the aniline has completely dissolved, forming aniline hydrochloride.

-

In a separate beaker, dissolve 8.2 g of sodium acetate trihydrate in 30 mL of deionized water.

-

To the aniline hydrochloride solution, add 6.5 mL of acetic anhydride. Stir vigorously.

-

Immediately after the addition of acetic anhydride, add the sodium acetate solution to the reaction mixture.

-

Cool the mixture in an ice bath for 15-20 minutes to precipitate the acetanilide.

-

Collect the crude acetanilide by vacuum filtration and wash the solid with cold deionized water.

-

Recrystallize the crude product from a minimal amount of hot water to obtain pure acetanilide. Dry the crystals thoroughly.

Table 1: Reagents for Step 1 - Acetylation of Aniline

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |

| Aniline | 93.13 | 5.0 mL (5.1 g) | 0.055 |

| Acetic Anhydride | 102.09 | 6.5 mL (7.0 g) | 0.069 |

| Sodium Acetate Trihydrate | 136.08 | 8.2 g | 0.060 |

| Conc. HCl | 36.46 | 4.5 mL | - |

Step 2: Bromination of Acetanilide to 4-Bromoacetanilide

In this step, the acetanilide is brominated. The acetamido group is an ortho, para-director, but due to steric hindrance from the bulky acetyl group, the bromine is predominantly directed to the para position.[2]

Protocol:

-

Dissolve 5.0 g of dry acetanilide in 20 mL of glacial acetic acid in a 100 mL flask.

-

In a separate container, carefully prepare a solution of 1.9 mL of bromine in 10 mL of glacial acetic acid. (Caution: Bromine is highly corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment).

-

Slowly add the bromine solution dropwise to the stirred acetanilide solution.

-

After the addition is complete, stir the mixture at room temperature for 15-20 minutes.

-

Pour the reaction mixture into a beaker containing 200 mL of cold water.

-

Collect the precipitated 4-bromoacetanilide by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to obtain pure 4-bromoacetanilide.

Table 2: Reagents for Step 2 - Bromination of Acetanilide

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |

| Acetanilide | 135.17 | 5.0 g | 0.037 |

| Bromine | 159.81 | 1.9 mL (5.9 g) | 0.037 |

| Glacial Acetic Acid | 60.05 | 30 mL | - |

Step 3: Chlorination of 4-Bromoacetanilide to 4-Bromo-2-chloroacetanilide

The next step is the introduction of a chlorine atom. The acetamido group is a more powerful ortho, para-director than the deactivating bromine atom. Therefore, the chlorine atom is directed to the position ortho to the acetamido group.[3]

Protocol:

-

Suspend 4.0 g of 4-bromoacetanilide in 15 mL of glacial acetic acid in a 100 mL flask.

-

Add 5 mL of concentrated hydrochloric acid to the suspension.

-

Cool the mixture in an ice bath.

-

Prepare a solution of 1.3 g of sodium chlorate in 5 mL of water.

-

Slowly add the sodium chlorate solution dropwise to the stirred, cold suspension of 4-bromoacetanilide. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir in the ice bath for 1 hour.

-

Pour the reaction mixture into 100 mL of cold water.

-